molecular formula C12H12BrNO3 B1413928 Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate CAS No. 1805188-31-1

Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate

Cat. No.: B1413928
CAS No.: 1805188-31-1
M. Wt: 298.13 g/mol
InChI Key: OJAOPWXAPBTBQQ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the cyano and methoxy groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups under specific conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a tool for studying biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and cyano groups play crucial roles in binding to these targets, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-2-cyano-4-hydroxyphenylacetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 3-chloro-2-cyano-4-methoxyphenylacetate: Similar structure but with a chlorine atom instead of a bromine atom.

    Ethyl 3-bromo-2-cyano-4-methoxybenzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester.

Uniqueness

Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for versatile substitution reactions, while the cyano and methoxy groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-5-10(16-2)12(13)9(8)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAOPWXAPBTBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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